2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent . This compound has also shown promising results as an anticancer agent targeting VEGFR-2 kinase .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . It contains a p-tolyl group attached to an acetamide moiety, which is further connected to the [1,2,4]triazolo[4,3-a]quinoxaline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The compound has been evaluated for its antiviral and antimicrobial activities .Scientific Research Applications
Synthesis and Chemical Reactions
A diversified synthesis approach for derivatives of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is highlighted, showcasing the potential for creating structurally varied and complex fused tricyclic scaffolds. This method employs Ugi four-component reactions and copper-catalyzed tandem reactions, providing rapid access to these compounds from readily available materials (Y. An et al., 2017).
Biological Activities
The compound's derivatives have been studied for various biological activities. For example, certain derivatives have shown positive inotropic activity, indicating potential use in heart-related conditions. This activity was evaluated by measuring left atrium stroke volume on isolated rabbit heart preparations, with some compounds exhibiting favorable activity compared with standard drugs (Chunbo Zhang et al., 2008). Furthermore, the exploration of amino acid derivatives linked to the triazoloquinoxaline moiety has been conducted, revealing potential for the development of novel pharmaceutical agents (Walid Fathalla, 2015).
Anticonvulsant Properties
Research into the anticonvulsant properties of novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide showcases the therapeutic potential of these compounds. Among the tested derivatives, some exhibited significant anticonvulsant activities, suggesting their utility in treating seizures (Mohamed Alswah et al., 2013).
Antiallergic and Antidepressant Potential
The investigation of 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones for antiallergic properties has led to the identification of potent compounds in inhibiting antigen-induced release of histamine and IgE-mediated passive cutaneous anaphylaxis, indicating their potential as antiallergic agents. Additionally, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been recognized for their potential as rapid-onset antidepressants and potent adenosine receptor antagonists, highlighting their therapeutic promise in mental health (B. Loev et al., 1985; R. Sarges et al., 1990).
Mechanism of Action
Target of Action
The primary target of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.
Mode of Action
This compound interacts with its target, DNA, through intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely that this compound affects pathways related to dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles . These studies can provide insights into the bioavailability of this compound and its potential as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its DNA intercalation activity . By disrupting the structure and function of DNA, this compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . These effects are particularly pronounced in rapidly dividing cells, such as cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide are largely defined by its ability to interact with various biomolecules. It has been found to intercalate DNA, which suggests that it may interact with enzymes and proteins involved in DNA replication and transcription
Cellular Effects
In cellular studies, this compound has demonstrated significant effects on various types of cells. It has been found to exhibit anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its intercalation into DNA This can disrupt the normal functioning of DNA, potentially inhibiting replication and transcription processes
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-16(24)10-22-14-4-2-3-5-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDXKIGKMDUGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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